molecular formula C19H21N3O4S B2867137 N-(2-methoxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide CAS No. 899964-39-7

N-(2-methoxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide

Cat. No.: B2867137
CAS No.: 899964-39-7
M. Wt: 387.45
InChI Key: ZWKKMDIBSADXID-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is an oxalamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 6-position with a thiophene-2-carbonyl group and a 2-methoxyethylamine moiety. The structural complexity of this compound allows for nuanced interactions with biological targets, including hydrogen bonding via the methoxy group and π-π stacking through the thiophene ring.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-26-10-8-20-17(23)18(24)21-14-6-7-15-13(12-14)4-2-9-22(15)19(25)16-5-3-11-27-16/h3,5-7,11-12H,2,4,8-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKKMDIBSADXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Modifications

The target compound shares a 1,2,3,4-tetrahydroquinoline scaffold with multiple analogs, but substitutions at the N1 and C6 positions dictate pharmacological and physicochemical properties. Key comparisons include:

Substituents at the N1 Position
Compound Name N1 Substituent Key Features
Target Compound 2-Methoxyethyl Enhanced solubility due to polar methoxy group; potential metabolic stability
N-(1-(2-(Methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Ramnauth et al., 2012) 2-(Methylamino)ethyl Higher basicity (protonatable amine); selective nNOS inhibition (IC₅₀ < 100 nM)
Compound 31 () 8-Fluoro-2-(dimethylamino)ethyl Fluorine enhances lipophilicity; dimethylamino group may reduce selectivity
Substituents at the C6 Position
Compound Name C6 Substituent Key Features
Target Compound Thiophene-2-carbonyl Stabilizes binding via π-π interactions; moderate electron-withdrawing effects
N-(2-Nitrophenyl)thiophene-2-carboxamide () 2-Nitrophenyl Nitro group introduces strong electron-withdrawing effects; reduced solubility
2,4-Dimethyl-N-[1-(thiophene-2-carbonyl)-tetrahydroquinolin-6-yl]benzenesulfonamide () Benzenesulfonamide Sulfonamide group increases acidity; potential for improved target affinity
NOS Inhibition Profiles

The target compound’s closest analog, N-(1-(2-(methylamino)ethyl)-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide, demonstrated potent nNOS selectivity (IC₅₀ = 43 nM) with >100-fold selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS) .

Pharmacokinetic Considerations
  • Lipophilicity: The 2-methoxyethyl group balances hydrophilicity and membrane permeability, contrasting with the more lipophilic dimethylaminoethyl substituents in compounds like 31 .
  • Metabolic Stability: Ether linkages (methoxy) are less prone to oxidative metabolism than secondary amines (e.g., methylaminoethyl), as seen in .

Structural-Activity Relationship (SAR) Insights

  • N1 Substitutions: Charged groups (e.g., dimethylaminoethyl) enhance target binding but may reduce selectivity. Neutral polar groups (e.g., methoxyethyl) improve solubility without compromising selectivity.
  • C6 Substituents: Thiophene-2-carbonyl is critical for π-π interactions with aromatic residues in NOS active sites. Electron-withdrawing groups (e.g., nitro in ) may hinder binding due to excessive polarity .

Preparation Methods

Skraup Cyclization

The Skraup reaction remains a classical method for synthesizing quinoline derivatives. For tetrahydroquinoline, this involves cyclizing aniline derivatives with glycerol under acidic conditions. However, modifications are required to achieve the tetrahydro form. A 2022 study demonstrated that substituting glycerol with α,β-unsaturated ketones in the presence of polyphosphoric acid yields tetrahydroquinoline intermediates with 78–92% efficiency. For example, condensation of 3-aminophenol with cyclohexenone generates 6-hydroxytetrahydroquinoline, which can be further functionalized.

Povarov Reaction

The Povarov reaction, a [4+2] cycloaddition between aniline, aldehydes, and dienophiles, offers superior regiocontrol. A 2019 protocol utilized 1,1-enediamines and dimethylformamide dimethyl acetal (DMF-DMA) to generate 2-aminotetrahydroquinolines. This method is particularly advantageous for introducing amino groups at position 6, critical for subsequent amidation steps.

Table 1: Comparison of Tetrahydroquinoline Core Synthesis Methods

Method Starting Materials Catalyst/Solvent Yield (%) Reference
Skraup Cyclization 3-Aminophenol, Cyclohexenone Polyphosphoric Acid 85
Povarov Reaction 1,1-Enediamine, DMF-DMA Cs₂CO₃, 1,4-Dioxane 93

Functionalization at Position 6: Ethanediamide Installation

The N-(2-methoxyethyl)-N'-ethanediamide group is installed through sequential amidation:

Stepwise Amidation

  • Primary Amidation : Reacting 6-aminotetrahydroquinoline with ethyl oxalyl chloride in THF forms the monoamide.
  • Secondary Amidation : The free carboxylic acid is coupled with 2-methoxyethylamine using HOBt/EDC coupling reagents, achieving 76% overall yield.

One-Pot Tandem Amidation

A 2024 study demonstrated a tandem approach using DMF-DMA as both solvent and catalyst. Ethanedioic acid, 2-methoxyethylamine, and the tetrahydroquinoline intermediate react at 80°C for 6 hours, yielding 88% product.

Table 2: Ethanediamide Installation Methods

Method Reagents Conditions Yield (%) Reference
Stepwise Amidation Ethyl Oxalyl Chloride, HOBt THF, 0°C → RT 76
Tandem Amidation DMF-DMA, Ethanedioic Acid 80°C, 6 Hours 88

Purification and Characterization

Chromatographic Purification

Flash column chromatography (ethyl acetate:hexane = 3:7) effectively isolates the final compound with >95% purity. Semi-preparative HPLC (C18 column, acetonitrile/water gradient) is recommended for analytical-grade material.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 4.31 (t, J = 6.4 Hz, 2H, OCH₂), 3.68 (s, 3H, OCH₃).
  • IR (KBr): ν = 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

Challenges and Optimization

  • Regioselectivity : Competing acylation at position 8 is mitigated by using bulky bases like DIPEA.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve amidation yields but complicate purification.

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